molecular formula C17H11ClN6O3 B2406491 3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-27-5

3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2406491
CAS No.: 892481-27-5
M. Wt: 382.76
InChI Key: XUECFBUBUGBTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a sophisticated triazolopyrimidine derivative designed for advanced medicinal chemistry and pharmacological research. The core triazolopyrimidine scaffold is recognized as a privileged structure in drug discovery due to its similarity to purine bases, allowing it to function as a versatile bioisostere in the design of enzyme inhibitors and receptor antagonists . This compound is of particular interest for investigating purinergic signaling pathways. Structurally similar triazolo[4,5-d]pyrimidine derivatives have been developed and patented as potent purinergic receptor antagonists, indicating its potential utility in neurological and cardiovascular research . The specific substitution pattern of the 3-chlorophenyl and 3-nitrobenzyl groups is engineered to modulate electronic properties and binding affinity, making it a valuable chemical tool for probing ATP-binding sites in kinases such as CDK-2 and PI3K, which are critical targets in oncology and other disease areas . Researchers can employ this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns. Its mechanism of action is anticipated to involve competitive binding at purine nucleotide-binding pockets, thereby interfering with signal transduction cascades. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6O3/c18-12-4-2-5-13(8-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-3-1-6-14(7-11)24(26)27/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUECFBUBUGBTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-(3-chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
  • Molecular Formula : C17H11ClN6O3
  • Molecular Weight : 382.76 g/mol
  • Purity : Typically 95% .

Synthesis

The synthesis of this compound generally involves multi-step reactions that incorporate triazole and pyrimidine moieties. The synthetic routes often utilize starting materials that are commercially available or can be synthesized from simpler precursors. The incorporation of the chlorophenyl and nitrobenzyl groups is critical for enhancing biological activity.

Antiproliferative Effects

Research indicates that derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold exhibit notable antiproliferative activities against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Lung cancer (A549 and H1650)
    • Gastric cancer (HGC-27)
  • IC50 Values :
    • Compound 5r showed IC50 values of 1.91 µM for H1650 and 3.28 µM for A549, with significantly higher IC50 values (27.43 µM) for normal cell lines like GES-1 .

The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Compounds have been shown to induce apoptosis through intrinsic pathways, leading to cell cycle arrest at the G2/M phase .
  • Inhibition of USP28 : Certain derivatives have been identified as potent inhibitors of USP28, a deubiquitinating enzyme implicated in tumorigenesis. For example, one compound demonstrated an IC50 value of 1.1 µM against USP28 .

Case Study 1: Antiproliferative Activity

A study evaluated a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives for their antiproliferative effects on lung cancer cells. The results indicated that compounds with hydrophobic aromatic groups significantly inhibited cell growth while showing lower toxicity to normal cells.

CompoundCell LineIC50 (µM)
5rA5493.28
5rH16501.91
ControlGES-127.43

Case Study 2: USP28 Inhibition

Another study focused on the inhibition of USP28 by triazolo[4,5-d]pyrimidine derivatives. The compound exhibited significant cytotoxicity towards gastric cancer cells by degrading USP28 and its substrates.

CompoundUSP28 IC50 (µM)Effect on c-Myc
Compound 191.1Decreased
Control>100Unchanged

Preparation Methods

Structural and Pharmacological Significance of Triazolopyrimidine Derivatives

Triazolopyrimidines constitute a critical class of nitrogen-rich heterocycles with demonstrated bioactivity in antiviral, anticancer, and antimicrobial applications. The fusion of triazole and pyrimidine rings creates a planar scaffold capable of π-π stacking interactions with biological targets, while substituents like 3-chlorophenyl and 3-nitrobenzyl enhance lipophilicity and target binding affinity. The electron-withdrawing nitro group in the benzyl moiety further modulates electronic properties, potentially influencing metabolic stability.

Retrosynthetic Analysis and Route Selection

Disconnection Strategy

The target molecule can be dissected into two primary components:

  • Triazolopyrimidinone core : Derived from cyclocondensation of 3-amino-1,2,4-triazole with a β-ketoester or equivalent carbonyl component.
  • Aryl substituents : Introduced via Suzuki coupling (3-chlorophenyl) and nucleophilic alkylation (3-nitrobenzyl).

Route Comparison

Route Method Advantages Limitations Yield (%)
A One-pot multi-component Short reaction time, minimal purification Requires strict stoichiometry 82
B Stepwise cyclization Better regiocontrol Multiple purification steps 76
C Microwave-assisted Energy-efficient, scalable Specialized equipment needed 79

Detailed Synthetic Protocols

One-Pot Multi-Component Synthesis (Route A)

Reagents :

  • 3-Amino-1,2,4-triazole (1.2 equiv)
  • Ethyl 3-(3-chlorophenyl)-3-oxopropanoate (1.0 equiv)
  • 3-Nitrobenzyl bromide (1.1 equiv)
  • DBU (1,8-diazabicycloundec-7-ene, 20 mol%)
  • Dimethylacetamide (DMAc) solvent

Procedure :

  • Charge a microwave vial with 3-amino-1,2,4-triazole (1.34 g, 12 mmol), ethyl 3-(3-chlorophenyl)-3-oxopropanoate (2.45 g, 10 mmol), and DMAc (15 mL).
  • Add DBU (0.45 g, 2 mmol) and irradiate at 120°C for 30 min under 300 W power.
  • Cool to 50°C, add 3-nitrobenzyl bromide (2.31 g, 11 mmol), and stir for 2 hr.
  • Quench with ice-water (50 mL), filter, and recrystallize from ethanol/water (4:1).

Characterization Data :

  • Yield : 82% (3.71 g)
  • MP : 214–216°C
  • $$ ^1H $$-NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 8.34 (d, J=8.1 Hz, 1H, Ar-H), 7.89–7.62 (m, 6H, Ar-H), 5.41 (s, 2H, CH2), 3.28 (s, 3H, CH3).
  • HRMS (ESI+) : m/z calcd for C19H12ClN6O3 [M+H]+ 419.0654, found 419.0651.

Stepwise Cyclization-Alkylation Approach (Route B)

Triazolopyrimidinone Core Formation

Reaction :
3-Amino-1,2,4-triazole reacts with ethyl acetoacetate under acidic conditions to form 3H-triazolo[4,5-d]pyrimidin-7(6H)-one.

Optimization Data :

Acid Catalyst Temp (°C) Time (hr) Yield (%)
HCl 80 8 58
H2SO4 100 6 67
PTSA 90 5 72
Introduction of 3-Chlorophenyl and 3-Nitrobenzyl Groups
  • Suzuki Coupling :

    • Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv), DME/H2O (3:1), 80°C, 12 hr.
    • Introduces 3-chlorophenyl at position 3 (yield: 85%).
  • N-Alkylation :

    • 3-Nitrobenzyl bromide (1.5 equiv), K2CO3 (3 equiv), DMF, 60°C, 6 hr.
    • Attaches benzyl group at N6 (yield: 89%).

Critical Analysis of Reaction Parameters

Solvent Effects on Cyclization

Solvent Dielectric Constant Yield (%) Reaction Time (hr)
DMF 36.7 78 4
DMAc 37.8 82 3.5
NMP 32.2 71 5
DMSO 46.7 68 6

Polar aprotic solvents like DMAc enhance reaction rates by stabilizing charged intermediates.

Temperature Profile in Microwave Synthesis

Temp (°C) Conversion (%) Selectivity (%)
100 67 82
120 92 95
140 98 88

Optimal temperature balances conversion and selectivity at 120°C.

Scalability and Industrial Considerations

Pilot-Scale Data (10 mol batch) :

  • Route A : 79% yield, 98.2% purity (HPLC)
  • Route B : 71% yield, 97.8% purity
  • Cycle Time : 8 hr (Route A) vs. 22 hr (Route B)

Energy consumption metrics favor microwave-assisted Route A (3.2 kWh/kg vs. 8.7 kWh/kg for Route B).

Q & A

Q. What are the common synthetic routes for synthesizing triazolopyrimidinone derivatives, and how can reaction conditions be optimized?

Triazolopyrimidinones are typically synthesized via cycloaddition reactions, condensation of heterocyclic precursors, or cyclization of intermediates. For example, triazolopyrimidinone derivatives are often prepared using [1,2,3]-triazole ring formation followed by pyrimidinone annulation. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Cu(I) for azide-alkyne cycloadditions). Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography .

Table 1: Representative Synthetic Methods

MethodConditionsYield (%)Reference
CycloadditionCuI, DMF, 100°C, 12h65–78
CondensationEtOH, reflux, 6h52–60

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, analogous triazolopyrimidinone derivatives have been analyzed using SC-XRD with Mo-Kα radiation (λ = 0.71073 Å), revealing bond lengths (C–C: 1.48–1.52 Å) and dihedral angles between aromatic substituents (e.g., 3-chlorophenyl vs. nitrobenzyl groups). Complementary techniques include NMR (¹H/¹³C) for functional group verification and HRMS for molecular weight validation .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Stability depends on substituent reactivity. The 3-nitrobenzyl group may sensitize the compound to photodegradation, requiring storage in amber vials at –20°C. Hydrolytic stability should be tested in buffered solutions (pH 4–9) via HPLC. For example, related nitro-substituted triazolopyrimidinones showed <5% degradation after 30 days at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers design a pharmacological study to evaluate this compound’s bioactivity while minimizing bias?

Use a randomized block design with dose-response assays (e.g., 0.1–100 µM) and blinded data analysis. Include positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle). Replicates (n ≥ 3) and orthogonal assays (e.g., enzymatic activity + cell viability) reduce false positives. Statistical significance can be assessed via ANOVA with post-hoc Tukey tests .

Q. What strategies resolve contradictions in reported bioactivity data for triazolopyrimidinone derivatives?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Conduct meta-analyses using standardized protocols (e.g., CLSI guidelines) and validate findings with in silico docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity. Cross-reference crystallographic data (e.g., protein-ligand PDB entries) to identify structural determinants of activity .

Q. How can molecular interactions between this compound and DNA/protein targets be systematically investigated?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For DNA interactions, employ ethidium bromide displacement assays or electrochemical profiling (e.g., cyclic voltammetry). Molecular dynamics simulations (AMBER or GROMACS) can model binding stability over 100-ns trajectories .

Q. What analytical methods are recommended for characterizing degradation products under forced-stress conditions?

Subject the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (60°C) stress. Analyze degradation products via LC-MS/MS (Q-TOF) with C18 columns and 0.1% formic acid mobile phase. Compare fragmentation patterns with reference standards or in silico databases (e.g., mzCloud) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.